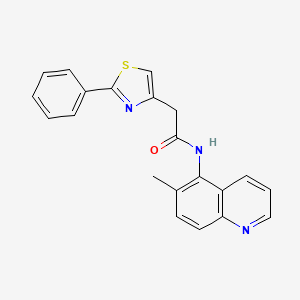
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPT0B390, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
作用机制
The mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide also inhibits the STAT3 pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. The compound also inhibits cancer cell migration and invasion, which are important processes for cancer metastasis. In addition, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is its potent anti-cancer activity against a variety of cancer cell lines. The compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
未来方向
There are several potential future directions for research on N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One area of interest is the development of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide derivatives with improved potency and selectivity. Another potential direction is the investigation of the compound's activity in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide and its potential clinical applications in cancer treatment.
合成方法
The synthesis of N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves several steps, including the reaction of 6-methylquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-phenyl-1,3-thiazole-4-carboxylic acid to form the intermediate product, which is subsequently reacted with ethylamine to yield the final product, N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
科学研究应用
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that the compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
属性
IUPAC Name |
N-(6-methylquinolin-5-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-9-10-18-17(8-5-11-22-18)20(14)24-19(25)12-16-13-26-21(23-16)15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLMZIKNDLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methylsulfonylspiro[2H-indole-3,1'-cyclopropane]](/img/structure/B7563864.png)
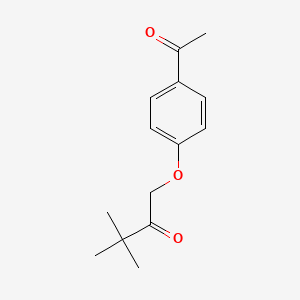
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
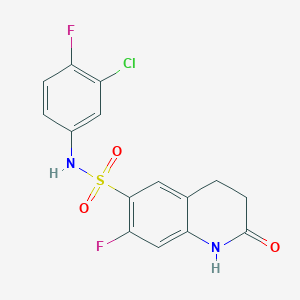
![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
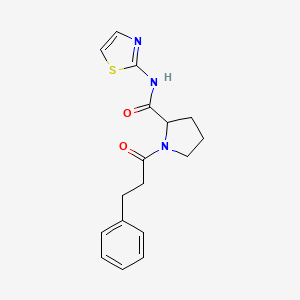
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
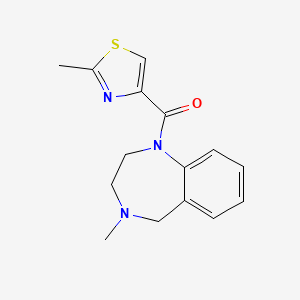
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
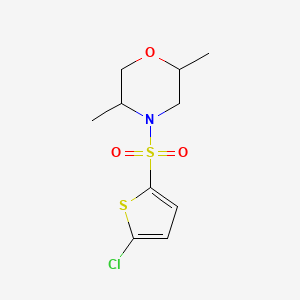
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)